molecular formula C57H79N17O15 B607715 Gonadorelin acetate CAS No. 34973-08-5

Gonadorelin acetate

カタログ番号 B607715
CAS番号: 34973-08-5
分子量: 1242.363
InChIキー: GHIZRNHHRJVVLW-KCUQBQAWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gonadorelin is a synthetic decapeptide prepared using solid phase peptide synthesis . It is a man-made protein that is like a hormone in the body called gonadotropin-releasing hormone (GnRH) . GnRH causes the pituitary gland to release other hormones including luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH and FSH are important for proper development in children and fertility in adults .


Molecular Structure Analysis

The molecular formula of Gonadorelin acetate is C55H75N17O13 . It is a synthetic polypeptide hormone having the property of stimulating the release of the luteinizing hormone from the hypothalamus .


Physical And Chemical Properties Analysis

Gonadorelin acetate is a synthetic polypeptide hormone . The molecular weight of Gonadorelin acetate is 1182.29 (anhydrous free base basis) .

作用機序

Target of Action

Gonadorelin acetate, also known as gonadotropin-releasing hormone (GnRH), primarily targets the anterior pituitary gland . The primary role of this target is to stimulate the synthesis and release of two crucial hormones: Follicle Stimulating Hormone (FSH) and Luteinizing Hormone (LH) .

Mode of Action

Gonadorelin acetate interacts with its target, the anterior pituitary gland, by acting like naturally occurring GnRH . This interaction stimulates the synthesis and release of FSH and LH, a process that is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens . While LH release is primarily stimulated, FSH production and release are also increased, but to a lesser degree .

Biochemical Pathways

The primary biochemical pathway affected by gonadorelin acetate is the GnRH signaling pathway . This pathway controls a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males . The pulsatility of GnRH secretion, which is necessary for correct reproductive function, has been observed in all vertebrates .

Pharmacokinetics

The pharmacokinetic properties of gonadorelin acetate are characterized by a short half-life, requiring infusion pumps for its clinical use . It has a distribution half-life of 2 to 10 minutes and a terminal half-life of 10 to 40 minutes . Gonadorelin acetate is metabolized by hydrolysis .

Result of Action

The molecular and cellular effects of gonadorelin acetate’s action involve the release of FSH and LH from the anterior pituitary . These hormones then act on the gonads and sex organs to produce reproductive hormones . In females, this leads to follicular growth, ovulation, and corpus luteum maintenance, while in males, it results in spermatogenesis .

Safety and Hazards

Gonadorelin is suspected of damaging fertility or the unborn child. It also causes damage to organs through prolonged or repeated exposure if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

Gonadorelin is used to test how well the hypothalamus and the pituitary glands are working. It is also used to cause ovulation (release of an egg from the ovary) in women who do not have regular ovulation and menstrual periods because the hypothalamus gland does not release enough GnRH . Future research may focus on further understanding its effects and potential applications.

特性

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCGMRBZPXEPOZ-HBBGHHHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H79N17O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198161
Record name Gonadorelin monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gonadorelin acetate

CAS RN

34973-08-5, 499785-55-6, 71447-49-9
Record name Gonadorelin acetate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonadorelin monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonadorelin monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luteinizing hormone releasing hormone human acetate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does gonadorelin acetate interact with its target and what are its downstream effects?

A1: Gonadorelin acetate mimics the action of gonadotropin-releasing hormone (GnRH), binding to and activating GnRH receptors in the anterior pituitary gland [, , , , , ]. This activation triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, ], crucial hormones in regulating reproductive processes. In females, LH surges induce ovulation and promote corpus luteum (CL) development, which secretes progesterone [, , , , ]. In males, LH stimulates testosterone production []. FSH, in both sexes, plays a role in follicular development and spermatogenesis.

Q2: Can gonadorelin acetate be used to induce ovulation in species other than humans?

A2: Yes, gonadorelin acetate is widely used in veterinary medicine to induce ovulation in various species, including cattle [, , , , , , , ], sheep [, , ], and llamas [, ]. Its ability to stimulate LH release makes it a valuable tool for controlling reproductive cycles in livestock.

Q3: What is the molecular formula and weight of gonadorelin acetate?

A3: The molecular formula of gonadorelin acetate is C55H75N17O13 • C2H4O2. Its molecular weight is 1182.3 g/mol.

Q4: How stable is gonadorelin acetate in solution?

A4: Research has shown that gonadorelin acetate exhibits good stability in solution. It remains stable for at least 45 days when reconstituted and stored at either 24°C or 37°C [].

Q5: Are there any known issues with impurities or degradation products of gonadorelin acetate?

A5: While gonadorelin acetate itself is generally safe, early studies highlighted concerns about impurities and degradation products in certain GnRH formulations. These impurities were linked to adverse reactions in patients receiving pulsatile GnRH therapy []. This emphasizes the importance of using high-purity gonadorelin acetate to minimize potential side effects.

Q6: How is gonadorelin acetate used in the diagnosis of central precocious puberty?

A6: Gonadorelin acetate is used in the LH-RH stimulation test to diagnose central precocious puberty. Intravenous administration of gonadorelin acetate stimulates a surge in LH release in individuals with central precocious puberty, confirming the diagnosis [].

Q7: Can gonadorelin acetate be used to treat cystic ovarian follicles (COF) in cattle?

A7: Research suggests that intramuscular injections of gonadorelin acetate, alone or in combination with d-cloprostenol, can effectively treat COF in dairy cattle, showing improved cure rates compared to control groups or treatment with intravaginal progesterone devices [].

Q8: Does the timing of gonadorelin acetate administration impact pregnancy outcomes in cattle?

A8: Studies on cattle have revealed that the timing of gonadorelin acetate administration during estrus synchronization protocols can significantly affect ovulation rates, pregnancy rates, and pregnancy loss. For instance, administering gonadorelin acetate on Day 5 after insemination with in vitro-produced embryos led to increased progesterone levels and reduced pregnancy loss []. Furthermore, inducing an accessory corpus luteum (CL) with gonadorelin acetate on Day 5 after artificial insemination improved pregnancy outcomes, while inducing it on Day 7 or 21 did not show any beneficial effects [].

Q9: Does the dose of gonadorelin acetate impact its effectiveness in synchronization protocols?

A9: Research suggests that increasing the dose of gonadorelin acetate at the start of a 5-day CO-Synch protocol in heifers can increase the ovulatory response, although it does not necessarily translate to improved fertility []. This highlights the complex interplay of factors influencing reproductive outcomes.

Q10: Can gonadorelin acetate be used to treat ovarian inactivity in dairy cows?

A10: Studies have investigated the use of gonadorelin acetate to treat ovarian inactivity in dairy cows []. While the results of these studies are not included in the provided summaries, they highlight the potential for gonadorelin acetate to address reproductive challenges in cattle.

Q11: What are the advantages of using a shortened progesterone/estradiol-based protocol (J-Synch) with gonadorelin acetate in beef cows?

A11: The J-Synch protocol, which involves a shorter progesterone device insertion period and a lengthened proestrus phase, has been shown to improve pregnancy rates in beef cows compared to conventional 7-day estradiol-based protocols [, , ]. Additionally, combining estrus detection with fixed-time artificial insemination in the J-Synch protocol can further enhance pregnancy outcomes [].

Q12: How does the presence of a corpus luteum (CL) affect LH release and ovulation in response to gonadorelin acetate?

A12: Research indicates that the presence of a CL at the time of gonadorelin acetate administration can suppress LH release and reduce the ovulatory response in cows []. This finding highlights the importance of considering the physiological state of the animal when designing synchronization protocols.

Q13: Can gonadorelin acetate be used to induce ovulation in llamas?

A13: Yes, studies have demonstrated that intramuscular administration of gonadorelin acetate can effectively induce ovulation in llamas [, ].

Q14: Can gonadorelin acetate treatment improve pregnancy outcomes in heifers that fail to express estrus after a synchronization protocol?

A15: A study in beef heifers revealed that administering gonadorelin acetate at the time of artificial insemination in heifers that failed to exhibit estrus after an estradiol-based synchronization protocol led to increased pregnancy rates compared to untreated controls []. This suggests a potential strategy to improve fertility in such cases.

Q15: Can gonadorelin acetate be used to treat hypothalamic hypogonadism in humans?

A16: A case report demonstrated successful treatment of hypothalamic hypogonadism in a 29-year-old male following surgery for craniopharyngioma using pulsatile subcutaneous administration of gonadorelin acetate []. The patient's testosterone levels normalized after six months of treatment, and he later fathered children, suggesting recovery of gonadal function.

Q16: How does the administration of gonadorelin acetate affect erythropoiesis?

A17: A study observed increased reticulocyte counts and erythropoietin levels in some individuals after intranasal administration of gonadorelin acetate, suggesting a potential role in stimulating erythropoiesis [].

Q17: What methods are available for synthesizing gonadorelin acetate?

A18: Traditional methods for peptide synthesis, such as solid-phase peptide synthesis, have been used to produce gonadorelin acetate []. More recently, specific microwave synthesis methods have been developed, offering advantages like shorter reaction times, higher yields, and fewer byproducts [].

Q18: Can ultrasonography be used to evaluate superovulatory response in sheep treated with gonadorelin acetate?

A19: Research has shown that ultrasonography can accurately estimate the number of corpora lutea present in sheep ovaries following a superovulation protocol involving gonadorelin acetate []. This non-invasive technique can avoid unnecessary surgeries and optimize donor use.

Q19: Are there any alternative protocols for superovulation in sheep that involve gonadorelin acetate?

A20: Studies have investigated the possibility of simplifying the follicle-stimulating hormone protocol for superovulation in sheep by using a shorter duration of FSH administration in conjunction with gonadorelin acetate and other hormones []. These findings can potentially optimize superovulation protocols.

Q20: Can follicular ablation and gonadorelin acetate treatment be used to improve recipient synchrony for embryo transfer in heifers?

A21: Research indicates that follicular aspiration combined with gonadorelin acetate treatment can induce more synchronous ovulation in heifers and increase the number of recipients suitable for embryo transfer at Day 10 []. This highlights the potential for improving synchronization protocols.

Q21: How does the use of different media for loading in vitro-produced embryos into straws affect pregnancy outcomes in heifers treated with gonadorelin acetate?

A22: A study demonstrated that using either holding media (Vigro Holding Plus) or SOFaaci-HEPES for loading fresh in vitro-produced embryos into straws does not significantly affect pregnancy establishment or maintenance in heifers treated with gonadorelin acetate for synchronization []. This finding provides valuable information for optimizing embryo transfer procedures.

Q22: Can simultaneous administration of gonadorelin acetate and cloprostenol improve treatment outcomes for cystic ovarian follicles in dairy cattle?

A23: Research has explored the efficacy of treating cystic ovarian follicles in dairy cattle with simultaneous administration of gonadorelin acetate and cloprostenol []. While this approach resulted in lower milk progesterone levels and a higher clinical response rate compared to gonadorelin acetate alone, further research is needed to determine its overall impact on reproductive performance.

Q23: How does the timing of estrus expression after progesterone withdrawal affect pregnancy rates in beef cattle treated with gonadorelin acetate?

A24: Studies have shown that beef cattle exhibiting estrus between progesterone withdrawal and fixed-time artificial insemination have higher pregnancy rates []. This emphasizes the importance of considering estrus expression when evaluating the efficacy of synchronization protocols involving gonadorelin acetate.

Q24: Can gonadorelin acetate be used to improve pregnancy rates in recipient cows transferred with in vitro-produced embryos?

A25: Research suggests that the use of a shortened progesterone/estradiol-based protocol (J-Synch) with gonadorelin acetate can increase pregnancy rates in recipient cows transferred with in vitro-produced embryos [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。